molecular formula C10H13N B3112844 1-(4-Vinylphenyl)ethanamine CAS No. 19303-08-3

1-(4-Vinylphenyl)ethanamine

Cat. No.: B3112844
CAS No.: 19303-08-3
M. Wt: 147.22 g/mol
InChI Key: LNQOHNKBFDWGEQ-UHFFFAOYSA-N
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Description

. This compound features a vinyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is a versatile compound used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Vinylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-vinylbenzyl chloride with ammonia or an amine under basic conditions . Another method includes the reduction of 4-vinylbenzyl cyanide using hydrogen in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Vinylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or hydrocarbons .

Scientific Research Applications

1-(4-Vinylphenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Vinylphenyl)ethanamine involves its interaction with various molecular targets and pathways. The vinyl group allows it to participate in addition and polymerization reactions, while the ethanamine moiety can interact with biological receptors and enzymes. These interactions can lead to diverse biological effects, depending on the specific context and application .

Comparison with Similar Compounds

  • 1-(4-Ethenylphenyl)ethanamine
  • Benzenemethanamine, 4-ethenyl-α-methyl-
  • 1-(4-Vinylphenyl)ethan-1-amine

Comparison: 1-(4-Vinylphenyl)ethanamine is unique due to its specific structural features, such as the vinyl group attached to the phenyl ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the vinyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(4-ethenylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-3-9-4-6-10(7-5-9)8(2)11/h3-8H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQOHNKBFDWGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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